molecular formula C25H22N4O4 B2796438 2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359487-26-5

2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Katalognummer B2796438
CAS-Nummer: 1359487-26-5
Molekulargewicht: 442.475
InChI-Schlüssel: DFNONJPKLQPSKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H22N4O4 and its molecular weight is 442.475. The purity is usually 95%.
BenchChem offers high-quality 2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Biological Evaluation in Anti-Diabetic Activity :

    • Nagesh Vaddiraju and colleagues (2022) synthesized new pyrazole-based heterocycles attached to sugar moieties. Among the synthesized compounds, some exhibited moderate anti-diabetic activity, comparable to the standard drug remogliflozin, highlighting their potential in diabetes treatment (Vaddiraju et al., 2022).
  • Design and Pharmacological Evaluation for Cancer and HIV :

    • A study by Pinka Patel and colleagues (2013) involved synthesizing and evaluating pyrazoline-based thiazolidin-4-one derivatives for anticancer and HIV properties. The compounds showed promising properties in these areas, suggesting their potential in treating these conditions (Patel et al., 2013).
  • Antibacterial Activity :

    • Research by N. P. Rai and colleagues (2009) on novel oxadiazoles derivatives showed significant antibacterial activity against various bacteria strains, indicating their usefulness in developing new antibacterial agents (Rai et al., 2009).
  • Synthesis and Properties for Antifungal Potential :

    • A 2022 study by S. Fedotov and colleagues explored the synthesis of triazolo[3,4-b][1,3,4]thiadiazoles. The molecular docking data suggested potential antifungal activity, justifying further study in this direction (Fedotov et al., 2022).
  • Synthesis and DFT Studies :

    • Z. S. Şahin and team (2011) conducted synthesis and density functional method (DFT) studies on pyrazole derivatives. The molecular electrostatic potential maps and frontier molecular orbitals were examined, providing insights into the electronic properties of these compounds (Şahin et al., 2011).
  • Synthesis and Preliminary Evaluation as Analgesic Agents :

    • A study by A. Gürsoy and colleagues (2000) synthesized pyrazolinone derivatives and evaluated their analgesic activity. Some derivatives showed superior analgesic effects compared to standard drugs, indicating their potential in pain management (Gürsoy et al., 2000).
  • Microwave Assisted Synthesis and Antioxidant Activity :

    • J. Jasril and colleagues (2019) reported on the microwave-assisted synthesis of pyrazoline analogues and their evaluation for toxicity and antioxidant activity. Some compounds showed high antioxidant activity, which is crucial for various therapeutic applications (Jasril et al., 2019).
  • Synthesis, Characterization, and Cytotoxicity in Cancer Cells :

    • Ashraf S. Hassan and team (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against cancer cells, highlighting their potential as cancer therapeutics (Hassan et al., 2014).

Eigenschaften

IUPAC Name

2-(2-methoxyphenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4/c1-16-20(26-24(33-16)18-9-5-7-11-23(18)32-3)15-28-12-13-29-21(25(28)30)14-19(27-29)17-8-4-6-10-22(17)31-2/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNONJPKLQPSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.